N,N-dipropylnonanamide
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Overview
Description
N,N-Dipropylnonanamide is an organic compound belonging to the amide class It is characterized by the presence of a nonanamide backbone with two propyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dipropylnonanamide can be synthesized through the reaction of nonanoic acid with dipropylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: N,N-Dipropylnonanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group, resulting in the formation of N,N-dipropylnonylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Nonanoic acid derivatives.
Reduction: N,N-Dipropylnonylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N,N-Dipropylnonanamide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-dipropylnonanamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N-Dimethylnonanamide: Similar structure but with methyl groups instead of propyl groups.
N,N-Diethylnonanamide: Similar structure but with ethyl groups instead of propyl groups.
N,N-Dipropylpropanamide: Similar structure but with a shorter carbon chain.
Uniqueness: N,N-Dipropylnonanamide is unique due to its specific combination of a nonanamide backbone with propyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
57383-15-0 |
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Molecular Formula |
C15H31NO |
Molecular Weight |
241.41 g/mol |
IUPAC Name |
N,N-dipropylnonanamide |
InChI |
InChI=1S/C15H31NO/c1-4-7-8-9-10-11-12-15(17)16(13-5-2)14-6-3/h4-14H2,1-3H3 |
InChI Key |
IWWJWEFNPQWPRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)N(CCC)CCC |
Origin of Product |
United States |
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